8-Gingerol 8-Gingerol (8)-Gingerol is a beta-hydroxy ketone, a member of phenols and a monomethoxybenzene.
(8)-Gingerol is a natural product found in Zingiber officinale with data available.
See also: Ginger (part of).
Brand Name: Vulcanchem
CAS No.: 23513-08-8
VCID: VC0191317
InChI: InChI=1S/C19H30O4/c1-3-4-5-6-7-8-16(20)14-17(21)11-9-15-10-12-18(22)19(13-15)23-2/h10,12-13,16,20,22H,3-9,11,14H2,1-2H3/t16-/m0/s1
SMILES: CCCCCCC[C@H](O)CC(CCC1=CC=C(O)C(OC)=C1)=O
Molecular Formula: C19H30O4
Molecular Weight: 322.4 g/mol

8-Gingerol

CAS No.: 23513-08-8

Cat. No.: VC0191317

Molecular Formula: C19H30O4

Molecular Weight: 322.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

8-Gingerol - 23513-08-8

Specification

Description (8)-Gingerol is a beta-hydroxy ketone, a member of phenols and a monomethoxybenzene.
(8)-Gingerol is a natural product found in Zingiber officinale with data available.
See also: Ginger (part of).
CAS No. 23513-08-8
Molecular Formula C19H30O4
Molecular Weight 322.4 g/mol
IUPAC Name (5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one
Standard InChI InChI=1S/C19H30O4/c1-3-4-5-6-7-8-16(20)14-17(21)11-9-15-10-12-18(22)19(13-15)23-2/h10,12-13,16,20,22H,3-9,11,14H2,1-2H3/t16-/m0/s1
Standard InChI Key BCIWKKMTBRYQJU-INIZCTEOSA-N
Isomeric SMILES CCCCCCC[C@@H](CC(=O)CCC1=CC(=C(C=C1)O)OC)O
SMILES CCCCCCC[C@H](O)CC(CCC1=CC=C(O)C(OC)=C1)=O
Canonical SMILES CCCCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O
Appearance Oil

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